molecular formula C19H15ClN2O3S2 B12752354 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-((4-chlorophenyl)methyl)-2-(phenylmethyl)-, 1,1-dioxide CAS No. 214916-28-6

2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-((4-chlorophenyl)methyl)-2-(phenylmethyl)-, 1,1-dioxide

Cat. No.: B12752354
CAS No.: 214916-28-6
M. Wt: 418.9 g/mol
InChI Key: NHNPWWKEDVMMRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-((4-chlorophenyl)methyl)-2-(phenylmethyl)-, 1,1-dioxide is a complex organic compound that belongs to the class of thieno[3,4-e][1,2,4]thiadiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one derivatives typically involves multi-step organic reactions. Common starting materials include thieno[3,4-e][1,2,4]thiadiazine and various substituted benzyl halides. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, chromatography, and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, acids, bases, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of thieno[3,4-e][1,2,4]thiadiazine have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. Their ability to interact with biological targets makes them useful in drug discovery and development.

Medicine

Medicinal applications include the development of new pharmaceuticals for treating diseases such as cancer, bacterial infections, and inflammatory conditions. The compound’s biological activity can be harnessed to create effective therapeutic agents.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility allows for applications in various fields, including agriculture and materials engineering.

Mechanism of Action

The mechanism of action of 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one derivatives often involves interaction with specific molecular targets such as enzymes, receptors, or DNA. These interactions can lead to inhibition or activation of biological pathways, resulting in the desired therapeutic effects. The exact mechanism depends on the specific derivative and its target.

Comparison with Similar Compounds

Similar Compounds

  • Thieno[3,4-e][1,2,4]thiadiazine derivatives
  • Benzyl-substituted thiadiazines
  • Sulfone-containing heterocycles

Uniqueness

The uniqueness of 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-((4-chlorophenyl)methyl)-2-(phenylmethyl)-, 1,1-dioxide lies in its specific substitution pattern and the presence of both chlorophenyl and phenylmethyl groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

214916-28-6

Molecular Formula

C19H15ClN2O3S2

Molecular Weight

418.9 g/mol

IUPAC Name

2-benzyl-4-[(4-chlorophenyl)methyl]-1,1-dioxothieno[3,4-e][1,2,4]thiadiazin-3-one

InChI

InChI=1S/C19H15ClN2O3S2/c20-16-8-6-15(7-9-16)10-21-17-12-26-13-18(17)27(24,25)22(19(21)23)11-14-4-2-1-3-5-14/h1-9,12-13H,10-11H2

InChI Key

NHNPWWKEDVMMRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)N(C3=CSC=C3S2(=O)=O)CC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.